(3-METHYLPIPERIDINO)(4-PYRIDYL)METHANONE
Description
The exact mass of the compound 4-[(3-methyl-1-piperidinyl)carbonyl]pyridine is 204.126263138 g/mol and the complexity rating of the compound is 224. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
(3-methylpiperidin-1-yl)-pyridin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-10-3-2-8-14(9-10)12(15)11-4-6-13-7-5-11/h4-7,10H,2-3,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTMLRIDVBCRJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Variation of the Piperidine Substituent:
Size and Lipophilicity: The methyl group at the 3-position can be replaced with other alkyl groups of varying sizes (e.g., ethyl, propyl) to probe the steric tolerance of the binding pocket.
Polarity: Introducing polar groups (e.g., hydroxyl, amino) on the piperidine (B6355638) ring could lead to additional hydrogen bonding interactions with the receptor, potentially increasing affinity and altering solubility.
Stereochemistry: The synthesis and evaluation of individual enantiomers of 3-substituted piperidine analogs are essential to determine the optimal stereochemistry for activity.
Modification of the Pyridine Ring:
Electronic Effects: Introducing electron-donating or electron-withdrawing substituents on the pyridine (B92270) ring can alter the electronic properties of the molecule and its ability to interact with the receptor.
Positional Isomers: Moving the point of attachment of the piperidinyl-methanone group to different positions on the pyridine ring (e.g., 2- or 3-position) would significantly alter the geometry of the molecule and its binding mode.
Ketone Bioisosteres:
The ketone linker could be replaced with other functional groups (bioisosteres) such as an oxime, an amide, or a methylene (B1212753) group to investigate the importance of the carbonyl group for activity and to potentially improve metabolic stability.
By systematically applying these design principles, medicinal chemists can generate a library of analogs based on the (3-METHYLPIPERIDINO)(4-PYRIDYL)METHANONE scaffold. The subsequent evaluation of these compounds for their in vitro and in vivo properties would further refine the SAR and lead to the identification of candidates with optimized therapeutic profiles for the treatment of inflammatory diseases.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Studies on (3-METHYLPIPERIDINO)(4-PYRIDYL)METHANONE and Related Systems
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, electronic properties, and vibrational frequencies with high accuracy.
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. Using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), scientists can calculate the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. researchgate.net
In a computational study on a related compound, 3-methyl-2,6-diphenyl piperidin-4-one (MDPO), DFT calculations were used to determine its optimized structure. researchgate.net A similar approach for this compound would yield precise geometric parameters. For illustrative purposes, typical bond lengths and angles for related structures are presented below. researchgate.netnih.gov
Table 1: Illustrative Geometric Parameters from DFT Calculations on Related Heterocyclic Compounds Data based on computational studies of similar pyridine (B92270) and piperidine-containing structures.
| Parameter | Bond/Angle | Typical Calculated Value |
| Bond Lengths (Å) | ||
| C=O (carbonyl) | ~1.25 Å | |
| C-N (amide) | ~1.38 Å | |
| C-C (pyridine ring) | ~1.39 Å | |
| C-N (pyridine ring) | ~1.34 Å | |
| C-C (piperidine ring) | ~1.53 Å | |
| C-N (piperidine ring) | ~1.47 Å | |
| **Bond Angles (°) ** | ||
| O=C-N (amide) | ~122° | |
| C-N-C (piperidine) | ~112° | |
| C-C-C (pyridine) | ~118-120° |
This data provides a foundational understanding of the molecule's structural framework.
Understanding the electronic structure is key to predicting a molecule's reactivity and properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. schrodinger.com
The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A small energy gap suggests high chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netnih.gov
The Molecular Electrostatic Potential (MEP) map is another vital tool. It illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In an MEP map, red areas typically denote negative potential (electron-rich, e.g., around the carbonyl oxygen and pyridine nitrogen), while blue areas indicate positive potential (electron-poor).
For this compound, the HOMO is expected to be localized on the electron-rich piperidine (B6355638) and pyridine rings, while the LUMO might be centered around the electron-withdrawing carbonyl group and the pyridine ring.
Table 2: Example Frontier Orbital Energies and Global Reactivity Descriptors from DFT Calculations Illustrative data from computational studies on various organic molecules. acs.org
| Compound System | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| Example System 1 | -5.177 | -2.680 | 2.497 |
| Example System 2 | -4.897 | -2.675 | 2.222 |
| Example System 3 | -4.797 | -2.666 | 2.131 |
A lower energy gap in such systems generally correlates with higher reactivity and potential for charge transfer. acs.org
DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. By calculating these frequencies, scientists can assign specific vibrational modes (e.g., stretching, bending, twisting) to the experimentally observed spectral bands.
For this compound, key vibrational modes would include the C=O stretch of the ketone, C-H stretches of the aromatic pyridine and aliphatic piperidine rings, and the C-N stretching vibrations. A theoretical study on 3-methyl-2,6-diphenyl piperidin-4-one (MDPO) successfully correlated calculated frequencies with experimental FT-IR and FT-Raman spectra. researchgate.net
Table 3: Illustrative Correlation of Calculated and Experimental Vibrational Frequencies for a Related Piperidin-4-one Derivative (MDPO) Data adapted from a study on 3-methyl-2,6-diphenyl piperidin-4-one. researchgate.net
| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-311++G(d,p)) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) |
| N-H Stretch | 3490 | 3331 | - |
| C=O Stretch | 1720 | 1713 | 1711 |
| CH₂ Bend (Scissoring) | 1455 | 1452 | 1452 |
| C-N Stretch | 1225 | 1215 | 1213 |
Such analysis is invaluable for confirming the molecular structure and understanding its dynamic behavior.
Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects
While DFT calculations typically focus on a static, minimum-energy state, molecules are dynamic entities that constantly move and change shape. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into conformational flexibility. For a molecule with rotatable bonds and flexible rings like this compound, MD simulations can explore the different conformations it can adopt in various environments.
Furthermore, MD simulations are essential for studying solvation effects. The behavior of a molecule can change dramatically when it is dissolved in a solvent like water. By explicitly including solvent molecules in the simulation, researchers can observe how interactions such as hydrogen bonding affect the solute's conformation and properties. This is particularly important for predicting the behavior of molecules in biological systems.
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling Methodologies
When a molecule is being investigated for potential pharmacological activity, Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are indispensable computational techniques.
QSAR attempts to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By calculating various molecular descriptors (e.g., electronic, steric, hydrophobic properties) for a set of related molecules with known activities, a predictive model can be developed. This model can then be used to estimate the activity of new, unsynthesized compounds, guiding the design of more potent molecules.
Pharmacophore modeling is a ligand-based drug design approach used when the 3D structure of the biological target is unknown. researchgate.net A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to interact with a specific target receptor. researchgate.net It defines the spatial arrangement of features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic groups. Once a pharmacophore model is generated from a set of active molecules, it can be used to screen large databases for other molecules that fit the model, potentially identifying new drug candidates.
Non-Linear Optical (NLO) Properties and Other Quantum Chemical Descriptors
Molecules that exhibit a strong response to an applied electric field, such as that from a laser, are said to have significant Non-Linear Optical (NLO) properties. These materials are crucial for applications in telecommunications, optical computing, and data storage. acs.org The key parameter for quantifying NLO activity is the first hyperpolarizability (β).
Organic molecules with a donor-π-acceptor (D-π-A) architecture often exhibit large NLO responses. The charge transfer from an electron-donating group (like a piperidine ring) through a conjugated π-system to an electron-accepting group (like a pyridine ring) enhances the molecule's hyperpolarizability. dtic.mil DFT calculations are a primary tool for predicting NLO properties. For this compound, the piperidine moiety can act as a donor and the pyridyl group as an acceptor, connected by the carbonyl linker, suggesting potential for NLO activity.
Table 4: Illustrative Calculated NLO Properties for Pyridine-Containing Compounds Data based on theoretical studies of various NLO-active organic molecules. researchgate.net
| Molecular System | Dipole Moment (μ) (Debye) | Polarizability (α) (esu) | First Hyperpolarizability (β) (esu) |
| Pyridine Derivative 1 | 5.8 | 15.5 x 10⁻²⁴ | 16.77 x 10⁻³⁰ |
| Pyridine Derivative 2 | 4.5 | 14.2 x 10⁻²⁴ | 12.50 x 10⁻³⁰ |
| Pyridine Derivative 3 | 7.2 | 18.1 x 10⁻²⁴ | 25.10 x 10⁻³⁰ |
Higher hyperpolarizability values indicate a stronger NLO response, making the compound a candidate for advanced optical materials.
Chemical Reactivity and Mechanistic Studies
Reactivity of the Pyridine (B92270) Nitrogen in (3-METHYLPIPERIDINO)(4-PYRIDYL)METHANONE
The nitrogen atom in the pyridine ring of this compound is a primary site for electrophilic attack. Due to its lone pair of electrons, it can act as a nucleophile and a base.
N-Alkylation and N-Oxidation:
The pyridine nitrogen can be readily alkylated by reacting with alkyl halides. This reaction leads to the formation of a pyridinium (B92312) salt, which enhances the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack. For instance, treatment with an alkyl halide (R-X) would yield the corresponding N-alkylpyridinium halide.
Similarly, the pyridine nitrogen can be oxidized to form a pyridine N-oxide. This transformation is typically achieved using oxidizing agents such as peroxy acids. The resulting N-oxide can then serve as a versatile intermediate for further functionalization of the pyridine ring.
Table 1: Representative Reactions at the Pyridine Nitrogen
| Reaction Type | Reagent Example | Product Type |
| N-Alkylation | Methyl iodide (CH₃I) | N-Methylpyridinium iodide salt |
| N-Oxidation | m-Chloroperoxybenzoic acid (mCPBA) | Pyridine N-oxide |
This table presents expected reactions based on the general reactivity of pyridines.
Reactions at the Methanone (B1245722) Carbonyl Group (e.g., Condensation, Reduction)
The carbonyl group of the methanone bridge is a classic electrophilic center and is susceptible to a wide range of nucleophilic addition reactions, including condensation and reduction.
Condensation Reactions:
The carbonyl group can undergo condensation reactions with various nucleophiles. For example, it can react with hydroxylamine (B1172632) to form an oxime, or with hydrazines to yield hydrazones. These reactions are fundamental in the derivatization of ketones. A notable example is the Mannich reaction, where a ketone, an amine, and an aldehyde condense to form a β-amino carbonyl compound. In the context of this compound, this could involve reactions with primary or secondary amines in the presence of formaldehyde. nih.gov
Reduction of the Carbonyl Group:
The ketone can be reduced to a secondary alcohol. This is a common transformation achieved using various reducing agents.
Hydride Reductions: Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for this purpose, converting the carbonyl group to a hydroxyl group.
Catalytic Hydrogenation: This method employs hydrogen gas (H₂) in the presence of a metal catalyst (e.g., Pt, Pd, Ni) to achieve the reduction. A method for the HMPA (hexamethylphosphoric triamide)-catalyzed metal-free transfer hydrogenation of 3-carbonyl pyridines has been developed, providing access to piperidines with ketone groups at the C-3 site. nih.gov
Table 2: Exemplary Reactions at the Methanone Carbonyl Group
| Reaction Type | Reagent Example | Product Functional Group |
| Oxime Formation | Hydroxylamine (NH₂OH) | Oxime |
| Hydrazone Formation | Hydrazine (N₂H₄) | Hydrazone |
| Reduction to Alcohol | Sodium borohydride (NaBH₄) | Secondary Alcohol |
| Wittig Reaction | Methylenetriphenylphosphorane (Ph₃P=CH₂) | Alkene |
| Grignard Reaction | Methylmagnesium bromide (CH₃MgBr) | Tertiary Alcohol |
This table illustrates probable reactions based on the established reactivity of ketones. The Wittig reaction offers a pathway to convert the carbonyl into a carbon-carbon double bond. organic-chemistry.orgmasterorganicchemistry.comwikipedia.orglibretexts.orglibretexts.org Grignard reagents add to the carbonyl to form tertiary alcohols after an acidic workup. masterorganicchemistry.commasterorganicchemistry.comresearchgate.netresearchgate.netorganic-chemistry.org
Transformations and Ring Dynamics of the Piperidine (B6355638) Moiety
The 3-methylpiperidine (B147322) ring is a saturated heterocycle that can undergo several types of reactions, primarily involving the nitrogen atom and the ring structure itself.
N-Acylation and N-Alkylation of the Piperidine Nitrogen:
While the piperidine nitrogen is part of an amide linkage in this compound, and thus less nucleophilic than a free amine, it can still potentially participate in reactions under certain conditions. However, reactions at the pyridine nitrogen are generally more favorable.
Ring-Opening Reactions:
Under specific and often harsh conditions, the piperidine ring can undergo cleavage. For instance, the von Braun reaction, using cyanogen (B1215507) bromide (CNBr), can lead to the ring-opening of cyclic amines. More contemporary methods may involve photoredox catalysis to achieve C-N bond cleavage.
Conformational Isomerism:
The 3-methylpiperidine ring exists in a chair conformation. The methyl group at the 3-position can be either in an axial or equatorial position. These conformers are in dynamic equilibrium, and the presence of the bulky 4-pyridylmethanone substituent will influence the conformational preference. The interconversion between these conformers can have implications for the molecule's reactivity and its interactions with biological targets.
Investigation of Reaction Mechanisms and Intermediates (e.g., Base-Catalyzed Isomerization)
The mechanistic pathways for reactions involving this compound are inferred from studies of related pyridyl ketones and piperidine derivatives.
Base-Catalyzed Isomerization:
Base-catalyzed rearrangements are a possibility, particularly involving the generation of an enolate from the methanone group. For example, the α-ketol rearrangement, which can be induced by acid or base, involves the migration of an alkyl or aryl group in an α-hydroxy ketone. researchgate.net While this compound is not an α-hydroxy ketone, intermediates formed during certain reactions could potentially undergo such rearrangements.
Mechanism of Pyridine Ring Reactions:
Reactions on the pyridine ring, such as nucleophilic substitution, are influenced by the electronic nature of the ring, which is electron-deficient. This facilitates attack by nucleophiles, especially when the ring is activated by N-alkylation or N-oxidation. The regioselectivity of these reactions is also a key area of mechanistic investigation, with substitution patterns being directed by both electronic and steric factors. nih.gov
Intermediate Formation in Carbonyl Reactions:
Reactions at the carbonyl group, such as the Wittig reaction, proceed through distinct intermediates. The formation of an oxaphosphetane intermediate is a key step in the Wittig reaction mechanism. masterorganicchemistry.comwikipedia.orglibretexts.orglibretexts.org Similarly, Grignard reactions involve the formation of a magnesium alkoxide intermediate before protonation to the final alcohol product. masterorganicchemistry.commasterorganicchemistry.com
Advanced Analytical Methodologies for Purity and Characterization
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of pharmaceutical and chemical compounds due to its high resolution, sensitivity, and quantitative accuracy.
Developing a robust HPLC method is the initial step for the reliable analysis of (3-METHYLPIPERIDINO)(4-PYRIDYL)METHANONE. The process involves the systematic optimization of several chromatographic parameters to achieve adequate separation and peak shape.
Column and Mobile Phase Selection: For compounds like this compound, which possess basic nitrogen atoms and aromatic rings, reversed-phase HPLC is the most common approach. A C18 (octadecyl) column is a typical first choice for the stationary phase. ptfarm.plnih.govresearchgate.net The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. nih.gov
pH and Buffer Optimization: The pKa of the pyridine (B92270) and piperidine (B6355638) rings makes the pH of the mobile phase a critical parameter. Since the compound is basic, analyzing it at a low pH (e.g., around 2-3) ensures that the nitrogen atoms are protonated, which can improve peak shape and retention on a C18 column. researchgate.net Alternatively, analysis at a high pH (e.g., 9-11) can be used to analyze the compound in its free base form, which also can result in excellent chromatography. nih.gov Buffers such as phosphate (B84403) or acetate (B1210297) are used to maintain a consistent pH throughout the analysis. ptfarm.plnih.gov
Detection: The presence of the 4-pyridyl group, a chromophore, makes UV detection a suitable and straightforward choice. nih.gov A diode-array detector (DAD) can be employed to acquire the full UV spectrum of the peak, aiding in peak identification and purity assessment. nih.gov A wavelength of around 240-265 nm would likely be appropriate for detection. nih.govmdpi.com
The table below outlines typical starting parameters for developing an HPLC method for this class of compound.
| Parameter | Typical Condition | Rationale |
| Column | Reversed-Phase C18, 150 x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar to non-polar compounds. nih.gov |
| Mobile Phase | Acetonitrile and buffered water | Acetonitrile is a common organic modifier; a buffer controls pH for consistent ionization. nih.govresearchgate.net |
| Elution Mode | Isocratic or Gradient | Isocratic elution is simpler, while gradient elution is used for complex samples with varying polarities. nih.govhelixchrom.com |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this dimension. nih.gov |
| Column Temperature | 25-50 °C | Temperature control enhances the reproducibility of retention times. nih.gov |
| Detection | UV at ~254 nm | The pyridyl ring absorbs UV light, allowing for sensitive detection. nih.govmdpi.com |
| Injection Volume | 5-20 µL | Standard volume for analytical HPLC. |
Once a suitable HPLC method is developed, it must be validated to ensure it is fit for its intended purpose, which includes quantifying the purity of this compound and identifying any related impurities. researchgate.net Impurity profiling is the identification and quantification of unwanted chemicals that may arise during synthesis or from degradation upon storage. researchgate.net The presence of even small amounts of impurities can affect the properties of the final compound. researchgate.net
Quantitative Analysis: For quantitative analysis, a calibration curve is constructed by plotting the peak area response against known concentrations of a reference standard. The linearity of this curve is a key validation parameter. nih.gov The method's precision is assessed by repeatedly analyzing the same sample, while accuracy is determined by comparing the measured amount to a known true value. researchgate.net The limits of detection (LOD) and quantification (LOQ) define the lowest concentration of the analyte that can be reliably detected and quantified, respectively, which is crucial for controlling impurities. researchgate.net
Impurity Profiling: During method development, conditions are optimized to separate the main compound peak from all potential process-related and degradation-related impurities. researchgate.net Forced degradation studies (exposing the compound to stress conditions like acid, base, heat, and oxidation) are often performed to generate potential degradation products and demonstrate the stability-indicating nature of the analytical method. researchgate.netnih.gov For the structural elucidation of unknown impurities, HPLC can be hyphenated with mass spectrometry (HPLC-MS), which provides mass-to-charge ratio information, offering vital clues to the impurity's identity. ptfarm.plvub.ac.be
The following table summarizes key validation parameters for a quantitative HPLC method.
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) ≥ 0.999 nih.gov |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) < 2% researchgate.netnih.gov |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 98-102% |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | Peak purity analysis, resolution from other peaks. |
| LOD/LOQ | The lowest amount of analyte that can be detected/quantified with suitable precision and accuracy. | LOD: Signal-to-Noise ratio of 3:1; LOQ: Signal-to-Noise ratio of 10:1. researchgate.net |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in results with minor changes in pH, flow rate, etc. researchgate.net |
Thin-Layer Chromatography (TLC) in Reaction Monitoring and Purity Verification
Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective chromatographic technique used extensively in synthetic chemistry. nih.gov
The table below illustrates a hypothetical TLC analysis for monitoring a synthesis.
| Lane | Sample | Rf Value | Observation under UV Light | Interpretation |
| 1 | Starting Material A | 0.70 | One spot visible | Reference for starting material. |
| 2 | Starting Material B | 0.15 | One spot visible | Reference for starting material. |
| 3 | Reaction Mixture (t=1h) | 0.70, 0.45, 0.15 | Three spots: intense starting material spots, faint product spot. | Reaction has started but is incomplete. |
| 4 | Reaction Mixture (t=4h) | 0.45 | One major spot. Faint starting material spots may be present. | Reaction is nearing completion. The spot at Rf 0.45 corresponds to the product. |
| 5 | Co-spot (SM A + Rxn) | 0.70, 0.45, 0.15 | Spots align with references, confirming identities. | Confirms the presence of starting material in the reaction mixture. |
Other Chromatographic and Electrophoretic Techniques for Compound Isolation and Characterization
While HPLC and TLC are primary analytical tools, other separation techniques are vital for the isolation and in-depth characterization of this compound.
Column Chromatography: This is the most common preparative technique used to purify chemical compounds. rsc.org Following a reaction, the crude product is loaded onto a column packed with a stationary phase (e.g., silica (B1680970) gel), and a solvent system (eluent), often determined by prior TLC analysis, is passed through the column to separate the desired product from impurities. rsc.org
LC-MS (Liquid Chromatography-Mass Spectrometry): As mentioned for impurity profiling, the hyphenation of LC with MS is a powerful tool for characterization. It provides the retention time from the LC and the mass-to-charge ratio from the MS, allowing for the confident identification of the synthesized compound and the characterization of any byproducts or degradation products. vub.ac.be
LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy): For definitive structural elucidation of unknown impurities or the main compound itself without prior isolation, LC-NMR is an exceptionally powerful, albeit less common, technique. It allows for the acquisition of NMR spectra of peaks as they elute from the HPLC column. vub.ac.be
Capillary Electrophoresis (CE): This technique separates compounds based on their charge-to-size ratio in an electric field. For an ionizable compound like this compound, CE could offer an alternative and orthogonal separation mechanism to HPLC, which is primarily based on polarity. This can be particularly useful for resolving impurities that are difficult to separate by HPLC.
The following table summarizes these additional techniques and their primary roles.
| Technique | Principle of Separation | Primary Application |
| Column Chromatography | Adsorption/partitioning on a packed column | Preparative isolation and purification of the target compound. rsc.org |
| LC-MS | Polarity (LC) and mass-to-charge ratio (MS) | Identification of the compound and characterization of impurities. vub.ac.be |
| LC-NMR | Polarity (LC) and nuclear spin properties (NMR) | Definitive structural elucidation of components in a mixture. vub.ac.be |
| Capillary Electrophoresis (CE) | Charge-to-size ratio in an electric field | High-efficiency separation, especially for charged species; orthogonal to HPLC. |
Structure Activity Relationship Sar Studies in Chemical Design
Impact of Structural Modifications on In Vitro Target Interaction Profiles
The interaction of a compound with its biological target is highly dependent on its three-dimensional structure. For the piperidinyl-pyridinyl methanone (B1245722) scaffold, research on closely related analogs, such as BMS-813160, has revealed that this class of compounds can act as potent dual antagonists of CCR2 and CCR5. nih.govacs.org These receptors are implicated in inflammatory conditions, making their antagonists promising therapeutic agents. nih.gov
The core structure, consisting of a piperidine (B6355638) ring linked to a pyridine (B92270) ring via a ketone, is crucial for activity. Modifications to both the piperidine and pyridine rings have been shown to significantly impact the in vitro target interaction profile. For instance, the nature of substituents on the piperidine ring can influence binding affinity and selectivity for CCR2 and CCR5. nih.govacs.org While specific data for the 3-methyl derivative is not extensively available in the public domain, general principles of medicinal chemistry suggest that the introduction of a methyl group on the piperidine ring can have several effects. It can alter the compound's conformation, lipophilicity, and metabolic stability, all of which can influence its interaction with the target receptors.
The following table summarizes the in vitro activity of BMS-813160, a close analog lacking the 3-methyl group, against various chemokine receptors.
| Target | IC50 (nM) |
| CCR2 | 6.2 |
| CCR5 | 3.6 |
| CCR1 | >25,000 |
| CCR4 | >40,000 |
| CXCR2 | >40,000 |
| Data from MedChemExpress nih.govacs.org |
This data highlights the high potency and selectivity of the piperidinyl-pyridinyl methanone scaffold for CCR2 and CCR5 over other chemokine receptors. The introduction of a methyl group at the 3-position of the piperidine ring would likely modulate this activity profile.
Exploration of Substituent Effects on Molecular Recognition and Chemical Behavior
The methyl group at the 3-position of the piperidine ring in (3-METHYLPIPERIDINO)(4-PYRIDYL)METHANONE introduces a chiral center, meaning it can exist as two different enantiomers. This stereochemistry can be critical for biological activity, as one enantiomer may fit into the receptor's binding site more favorably than the other. The methyl group also increases the lipophilicity of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.
Studies on related CCR2 antagonists have shown that even small changes in substitution can lead to significant differences in potency and selectivity. nih.gov For example, in a series of pyrrolidine-based CCR2b antagonists, the nature of the substituent on the pyrrolidine (B122466) ring had a profound impact on activity. nih.gov This underscores the importance of a detailed exploration of substituent effects for optimizing the therapeutic potential of the this compound scaffold.
Conformational Requirements for Specific Molecular Binding and Functionality
The three-dimensional shape, or conformation, of a molecule is paramount for its ability to bind to a biological target. For the piperidinyl-pyridinyl methanone class of CCR2/CCR5 antagonists, specific conformational arrangements are necessary for effective binding. Computational modeling and X-ray crystallography studies of analogs have provided insights into the bioactive conformation. nih.govacs.org
For instance, studies on the closely related cyclohexylamine (B46788) class of CCR2 antagonists, including BMS-813160, have revealed the existence of two key conformations: a 1,3-diequatorial and a 1,3-diaxial form. nih.govacs.org The 1,3-diequatorial conformation is believed to be the bioactive conformation responsible for binding to the CCR2 receptor. nih.govacs.org The equilibrium between these conformations can be influenced by the pH and the substituents on the ring. nih.govacs.org
The presence of a methyl group at the 3-position of the piperidine ring in this compound would be expected to influence the conformational preferences of the piperidine ring. This, in turn, would affect how the molecule presents its key binding elements to the CCR2 and CCR5 receptors. The methyl group could favor a particular ring pucker or restrict the rotation around the bond connecting the piperidine and ketone groups, thereby pre-organizing the molecule into a more or less active conformation. Understanding these conformational requirements is crucial for the rational design of more potent and selective analogs.
Design Principles for Analogues with Modulated Chemical Functionality
The insights gained from SAR and conformational studies provide a foundation for the design of new analogs with improved properties. For the this compound scaffold, several design principles can be applied to modulate its chemical functionality.
Emerging Research Areas and Advanced Applications in Chemical Sciences
Role of (3-METHYLPIPERIDINO)(4-PYRIDYL)METHANONE as a Synthetic Intermediate in Complex Molecule Synthesis
The this compound core structure is a valuable building block for the synthesis of more complex molecules, particularly those with potential biological activity. The piperidine (B6355638) and pyridine (B92270) rings offer multiple sites for functionalization, allowing for the construction of diverse molecular architectures.
The synthesis of complex molecules often relies on the strategic use of versatile intermediates that can be elaborated in a controlled manner. For instance, the synthesis of 2,6-diaryl-3-methyl-4-piperidones, which share the substituted piperidine motif, is achieved through a Mannich reaction involving ethyl-methyl ketone, substituted aromatic aldehydes, and ammonium (B1175870) acetate (B1210297). nih.gov This highlights the potential for the piperidone moiety within the this compound scaffold to be a key component in multicomponent reactions for generating molecular complexity.
Furthermore, the pyridine ring can be a precursor to various fused heterocyclic systems. For example, quinazolin-2,4(1H,3H)-diones and thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones substituted with a pyridyl moiety have been synthesized through the annulation of anthranilic esters with N-pyridyl ureas. mdpi.com This suggests that the 4-pyridyl group of this compound could be similarly utilized to construct fused bicyclic and tricyclic systems.
The following table summarizes potential synthetic transformations that could be applied to the this compound scaffold for the synthesis of complex molecules.
| Scaffold Moiety | Potential Reaction Type | Resulting Structural Motif | Potential Application |
| Piperidine Ring | N-Alkylation / N-Arylation | Tertiary amine derivatives | Modulation of physicochemical properties |
| Piperidine Ring | Ring-opening reactions | Amino-keto-alkenes | Access to acyclic precursors |
| Pyridine Ring | N-Oxidation | Pyridine-N-oxide derivatives | Altered electronic properties and coordination ability |
| Pyridine Ring | Electrophilic Aromatic Substitution | Substituted pyridine derivatives | Introduction of new functional groups |
| Ketone Carbonyl | Reduction | Secondary alcohol | Chiral center introduction |
| Ketone Carbonyl | Grignard/Organolithium Addition | Tertiary alcohol | Carbon skeleton elaboration |
These examples underscore the potential of this compound as a versatile synthon for the assembly of complex molecular frameworks with potential applications in medicinal chemistry and materials science.
Development of Chemical Probes and Tools Based on the Scaffold
Chemical probes are essential tools for dissecting biological pathways and validating drug targets. The this compound scaffold possesses features that make it an attractive starting point for the design of such probes. The ability of pyridones to act as both hydrogen bond acceptors and donors, and to serve as bioisosteres for other functional groups, is a key advantage in designing molecules that can interact specifically with biological targets. nih.gov
The development of fluorescent probes often involves coupling a fluorophore to a ligand that targets a specific biomolecule. For example, fluorescent 3-hydroxy-4-pyridinones have been developed as antibacterial agents that act as iron chelators. frontiersin.org Similarly, the this compound scaffold could be functionalized with a fluorophore to create probes for imaging and sensing applications. The polarity-sensitive nature of some fluorophores allows for the development of probes that can report on changes in their local microenvironment. rsc.org
The following table outlines a hypothetical design strategy for a chemical probe based on the this compound scaffold.
| Probe Component | Scaffold Modification | Function |
| Recognition Element | Modification of the 3-methylpiperidine (B147322) and/or pyridine ring | To achieve specific binding to a target protein |
| Reporter Group | Attachment of a fluorophore or a biotin (B1667282) tag to the scaffold | To enable detection and visualization of the target |
| Linker | A flexible or rigid chemical linker connecting the recognition element and the reporter group | To optimize the spatial orientation of the probe components |
The versatility of the scaffold allows for systematic modifications to optimize the affinity, selectivity, and pharmacokinetic properties of the resulting chemical probes.
Applications in Materials Science or Supramolecular Chemistry
The field of supramolecular chemistry focuses on the design and synthesis of complex chemical systems from molecular components held together by non-covalent interactions. The this compound scaffold is well-suited for applications in this area due to the presence of the 4-pyridyl moiety, which is a well-established building block for the construction of coordination polymers and metal-organic frameworks (MOFs). researchgate.netresearchgate.net
The nitrogen atom of the pyridine ring can coordinate to metal ions, leading to the formation of extended one-, two-, or three-dimensional networks. The structure and properties of these materials can be tuned by varying the metal ion, the counter-anion, and the reaction conditions. For example, the reaction of 4'-(4-pyridyl)-2,2':6',2''-terpyridine with cadmium(II) salts can lead to the formation of either a one-dimensional polymer or a discrete monomeric complex, depending on the counter-ion. researchgate.net
Furthermore, the pyridine-N-oxide derivative of the scaffold could also be a versatile linker in supramolecular chemistry, capable of forming not only coordinate bonds but also strong hydrogen bonds and participating in aromatic stacking interactions. researchgate.net
The potential applications of supramolecular assemblies based on the this compound scaffold are summarized in the table below.
| Supramolecular Assembly | Key Interaction | Potential Application |
| Coordination Polymers | Metal-ligand coordination | Gas storage, catalysis, sensing |
| Metal-Organic Frameworks (MOFs) | Metal-ligand coordination | Separation, drug delivery |
| Hydrogen-Bonded Networks | Hydrogen bonding | Crystal engineering, molecular recognition |
| Liquid Crystals | Anisotropic intermolecular forces | Display technologies |
The ability to control the self-assembly of these molecules opens up exciting possibilities for the creation of new materials with tailored properties.
Advanced Methodological Development for this compound Derivatives
The development of efficient and versatile synthetic methods is crucial for exploring the full potential of the this compound scaffold. While classical methods for the synthesis of piperidones and pyridines are well-established, there is a continuous drive to develop more advanced and sustainable methodologies.
Recent advances in synthetic chemistry offer new opportunities for the synthesis and derivatization of this scaffold. For example, transition-metal-catalyzed cross-coupling reactions can be employed to introduce a wide range of substituents onto the pyridine ring. Similarly, modern methods for C-H activation could allow for the direct functionalization of the piperidine ring, avoiding the need for pre-functionalized starting materials.
The development of one-pot or domino reactions that allow for the rapid construction of the core scaffold from simple starting materials is another important area of research. For instance, a new route for the synthesis of quinazolin-2,4(1H,3H)-diones involves the annulation of anthranilic esters with N-pyridyl ureas in a process that does not require a metal catalyst. mdpi.com
The table below highlights some advanced synthetic methodologies that could be applied to the synthesis of (3-methylpiperidino)(4-pyidyl)methanone derivatives.
| Methodology | Description | Potential Advantage |
| Flow Chemistry | Reactions are carried out in a continuously flowing stream rather than in a batch reactor. | Improved safety, scalability, and reproducibility. |
| Photoredox Catalysis | Utilizes visible light to initiate chemical reactions. | Mild reaction conditions and access to novel reactivity. |
| Biocatalysis | Employs enzymes to catalyze chemical transformations. | High selectivity and sustainability. |
| High-Throughput Synthesis | Automated synthesis and screening of large libraries of compounds. | Rapid identification of lead compounds. |
By embracing these advanced synthetic methodologies, chemists can accelerate the discovery of new derivatives of this compound with improved properties and novel applications.
Q & A
Q. Q1. What are the recommended methodologies for synthesizing (3-methylpiperidino)(4-pyridyl)methanone and confirming its purity?
A1. Synthesis typically involves multi-step organic reactions, such as coupling a 3-methylpiperidine derivative with a 4-pyridyl carbonyl precursor. Key steps include:
- Acylation reactions : Use of activated carbonyl reagents (e.g., acyl chlorides) under inert conditions.
- Protection/deprotection strategies : To prevent unwanted side reactions during intermediate steps .
- Characterization : High-performance liquid chromatography (HPLC) for purity assessment, nuclear magnetic resonance (NMR) spectroscopy for structural confirmation (e.g., carbonyl peak at ~170 ppm in ¹³C NMR), and mass spectrometry (MS) for molecular weight validation .
Q. Q2. How can researchers determine the compound’s stability under varying experimental conditions?
A2. Stability studies should employ:
- Thermogravimetric analysis (TGA) : To assess thermal degradation thresholds.
- pH-dependent stability assays : Incubate the compound in buffers across a pH range (e.g., 2–12) and monitor degradation via UV-Vis spectroscopy or HPLC .
- Light exposure tests : Use accelerated photostability chambers (ICH Q1B guidelines) to evaluate susceptibility to UV/visible light .
Intermediate Research Questions
Q. Q3. What computational approaches are effective in predicting the binding affinity of this compound to biological targets?
A3.
- Density Functional Theory (DFT) : Calculate interaction energies between the compound and key residues (e.g., Arg-196, Asp-219 in enzyme active sites) .
- Molecular docking : Use software like AutoDock Vina to simulate binding modes with targets (e.g., kinases, GPCRs). The 4-pyridyl group often shows stronger π-π stacking than 3-pyridyl analogs .
- Active site modeling : Truncate enzyme structures to critical residues (e.g., B-chain Tyr-18) to reduce computational load while retaining accuracy .
Q. Q4. How can researchers resolve contradictions between computational predictions and experimental activity data?
A4. Discrepancies (e.g., similar DFT stabilization energies but divergent bioactivity for 4-pyridyl vs. 3-pyridyl derivatives) require:
- Advanced sampling methods : Molecular dynamics (MD) simulations to explore conformational flexibility over longer timescales.
- Hybrid QM/MM calculations : Combine quantum mechanics for ligand interactions with molecular mechanics for the protein environment .
- Experimental validation : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics and corroborate computational findings .
Advanced Research Questions
Q. Q5. What strategies optimize the compound’s selectivity for specific biological targets (e.g., enzymes vs. receptors)?
A5.
- Structure-activity relationship (SAR) studies : Synthesize analogs with modifications to the piperidine ring (e.g., substituents at the 3-methyl position) or pyridyl group (e.g., halogenation). Compare IC₅₀ values across targets .
- Pharmacophore modeling : Identify critical interaction points (e.g., hydrogen bond acceptors on the pyridyl group) using tools like Schrödinger’s Phase .
- Selectivity profiling : Screen against panels of related targets (e.g., kinase families) to identify off-target effects .
Q. Q6. How can researchers investigate the compound’s mechanism of action in complex biological systems?
A6.
- Cellular assays : Use fluorescence-based calcium flux assays or cAMP accumulation tests to monitor receptor modulation .
- Proteomics/transcriptomics : Perform RNA-seq or SILAC-based proteomics to identify downstream pathways affected by the compound .
- In vivo models : Evaluate pharmacokinetics (e.g., brain penetration in rodents for neuroactive compounds) and correlate with behavioral or histological endpoints .
Q. Q7. What are the best practices for analyzing contradictory data in comparative studies of analogs (e.g., 4-pyridyl vs. 3-pyridyl derivatives)?
A7.
- Statistical rigor : Apply multivariate analysis (e.g., ANOVA with post-hoc tests) to account for batch effects or assay variability.
- Meta-analysis : Aggregate data from multiple studies (e.g., enzymatic inhibition, cell viability) to identify consensus trends .
- Crystallography : Resolve X-ray structures of analogs bound to targets to explain activity differences (e.g., steric clashes in 3-pyridyl derivatives) .
Methodological Challenges
Q. Q8. How can researchers address the limited solubility of this compound in aqueous buffers?
A8.
- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without destabilizing the compound .
- Prodrug design : Introduce hydrophilic groups (e.g., phosphate esters) that hydrolyze in vivo to release the active compound .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .
Q. Q9. What advanced techniques are recommended for studying metabolic pathways of this compound?
A9.
- LC-MS/MS metabolomics : Identify phase I/II metabolites in liver microsome assays.
- Isotope labeling : Use ¹⁴C-labeled compound to track metabolic fate in excretion studies .
- CYP450 inhibition assays : Determine if the compound interacts with cytochrome P450 enzymes (e.g., CYP3A4) using fluorogenic substrates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
